3-Fluoro-4-nitrobenzamide
Overview
Description
3-Fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol It is characterized by a benzamide core substituted with a fluoro group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrobenzamide can be synthesized from 3-fluoro-4-nitrobenzoic acid. The typical synthetic route involves the conversion of 3-fluoro-4-nitrobenzoic acid to its corresponding acid chloride, followed by reaction with ammonia to yield this compound . The reaction conditions generally include the use of a dehydrating agent such as thionyl chloride for the formation of the acid chloride and anhydrous ammonia for the subsequent amidation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed:
Reduction: 3-Fluoro-4-aminobenzamide.
Substitution: 3-Methoxy-4-nitrobenzamide.
Scientific Research Applications
3-Fluoro-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitrobenzamide is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules. The fluoro group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
- 3-Fluoro-4-nitrobenzoic acid
- 3-Fluoro-4-nitrobenzaldehyde
- 3-Fluoro-4-nitrobenzonitrile
Comparison: 3-Fluoro-4-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzamide core. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, 3-fluoro-4-nitrobenzoic acid lacks the amide functionality, which can significantly alter its reactivity and biological activity. Similarly, 3-fluoro-4-nitrobenzaldehyde and 3-fluoro-4-nitrobenzonitrile have different functional groups that influence their chemical behavior and applications .
Properties
IUPAC Name |
3-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYKLBLOPFXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465388 | |
Record name | 3-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-52-3 | |
Record name | 3-Fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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